1-Dodecylpropanediol-3-phosphocholine

Description

Chemical Identity and Nomenclature

Systematic and Common Names

DPC belongs to the phosphocholine class of detergents. Its IUPAC name is dodecyl 2-(trimethylazaniumyl)ethyl phosphate , reflecting its dodecyl hydrocarbon chain and phosphocholine headgroup. Common synonyms include:

Structural Formula and Key Identifiers

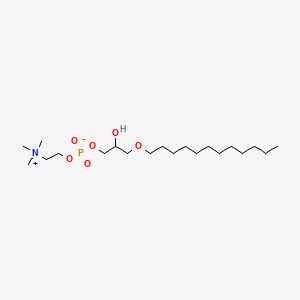

DPC’s structure comprises a 12-carbon alkyl chain linked to a glycerophosphocholine moiety. Key identifiers include:

| Property | Value |

|---|---|

| Molecular formula | C₁₇H₃₈NO₄P |

| Molecular weight | 351.46 g/mol |

| SMILES | CCCCCCCCCCCCCOP(=O)([O-])OCCN+(C)C |

| Critical micellar concentration (CMC) | 1.5 mM (in water) |

The zwitterionic headgroup (phosphocholine) confers solubility in aqueous buffers, while the dodecyl chain drives micelle formation.

Historical Context in Membrane Biophysics

Development Timeline

- 1990s : DPC emerged as an alternative to sodium dodecyl sulfate (SDS) for NMR studies, offering milder denaturation effects.

- 1995 : Kallick et al. demonstrated DPC’s utility in resolving opioid peptide conformations via 2D NMR, establishing its role in structural biology.

- 2000s : Adoption expanded for membrane protein solubilization, particularly G protein-coupled receptors (GPCRs) and ion channels.

Key Advancements

- Micelle Size Control : DPC’s small aggregation number (~56 monomers/micelle) enables high-resolution NMR by reducing signal broadening.

- Dynamic Properties : Deuterium NMR revealed DPC’s fluid hydrocarbon core, closely resembling lipid bilayers.

- Salt Tolerance : Unlike SDS, DPC maintains micelle integrity in high ionic strength buffers (e.g., 7 M LiCl), broadening its applicability.

Significance as a Membrane Mimetic

Advantages Over Traditional Detergents

DPC outperforms ionic detergents (e.g., SDS) and non-ionic analogs (e.g., Triton X-100) in:

Biophysical Applications

- Protein-Ligand Binding Studies : Transferred nuclear Overhauser effect (TR-NOE) in DPC micelles resolves interactions between GPCRs and small molecules.

- Membrane Protein Refolding : DPC assists in reconstituting misfolded proteins into lipid bilayers via dialysis, achieving >80% activity recovery.

| Detergent | CMC (mM) | Aggregation Number | Headgroup Charge |

|---|---|---|---|

| DPC | 1.5 | 56 | Zwitterionic |

| SDS | 8.2 | 62 | Anionic |

| Triton X-100 | 0.24 | 142 | Non-ionic |

Data from .

Propriétés

Numéro CAS |

73073-46-8 |

|---|---|

Formule moléculaire |

C20H44NO6P |

Poids moléculaire |

425.5 g/mol |

Nom IUPAC |

(3-dodecoxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C20H44NO6P/c1-5-6-7-8-9-10-11-12-13-14-16-25-18-20(22)19-27-28(23,24)26-17-15-21(2,3)4/h20,22H,5-19H2,1-4H3 |

Clé InChI |

URUYDXJUCOUNCY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

SMILES canonique |

CCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

Synonymes |

1-dodecylpropanediol-3-phosphocholine |

Origine du produit |

United States |

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Dodecylpropanediol-3-phosphocholine is characterized by its amphiphilic nature, which allows it to form micelles and liposomes. Its structure comprises a dodecyl chain, a propanediol backbone, and a phosphocholine head group, contributing to its solubility in both aqueous and organic solvents. This dual solubility is crucial for its applications in drug delivery and formulation.

Biomedical Research Applications

1. Drug Delivery Systems

This compound is particularly useful in the development of drug delivery systems due to its ability to encapsulate hydrophobic drugs. The amphiphilic nature facilitates the formation of liposomes, which can enhance the bioavailability of poorly soluble drugs. Research has shown that liposomal formulations using this compound can improve the pharmacokinetics of therapeutic agents, leading to enhanced efficacy and reduced side effects .

2. Gene Delivery

In gene therapy, this compound has been explored as a vector for delivering nucleic acids such as DNA and RNA. Its ability to form stable complexes with nucleic acids allows for efficient cellular uptake. Studies indicate that formulations incorporating this compound can significantly increase transfection efficiency compared to traditional methods .

3. Anticancer Research

The compound has also been investigated for its potential in anticancer therapies. Its ability to selectively target cancer cells while minimizing effects on healthy tissues has made it a candidate for targeted drug delivery systems. Research demonstrates that formulations using this compound can enhance the cytotoxicity of chemotherapeutic agents against various cancer cell lines .

Nanotechnology Applications

1. Nanoparticle Formulation

In nanotechnology, this compound is employed in the synthesis of nanoparticles for various applications, including imaging and diagnostics. Its surfactant properties help stabilize nanoparticles, preventing aggregation and ensuring uniform size distribution. This stability is crucial for applications in biomedical imaging where consistent performance is required .

2. Biosensors Development

The compound's unique properties have also been utilized in the development of biosensors. By modifying electrodes with this compound, researchers have created sensitive platforms for detecting biomolecules. These biosensors show promise in diagnosing diseases through the detection of specific biomarkers with high sensitivity and specificity .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Differences

Structural Analysis

- Ether vs. Ester Linkages: Ether-linked compounds (e.g., this compound, AcGEPC) exhibit greater metabolic stability than ester-linked analogs like 1-oleoyl-2-docosahexaenoyl phosphatidylcholine. This is due to resistance to phospholipase A2 (PLA2)-mediated hydrolysis .

- Chain Length and Saturation: Shorter alkyl chains (e.g., dodecyl) may enhance solubility, while unsaturated acyl chains (e.g., docosahexaenoyl in PC22:6) improve membrane fluidity but increase oxidative susceptibility .

Functional Differences

- Biological Potency: AcGEPC’s acetyl group at sn-2 is critical for platelet-activating factor (PAF) receptor binding, achieving nanomolar potency. Substitution with longer acyl chains (e.g., stearoyl) abolishes activity .

Metabolic Pathways

- Ether-linked compounds bypass reacylation pathways, leading to prolonged activity. For example, alkyl-lysophospholipids inhibit lysophosphatidylcholine acyltransferase, blocking membrane repair in tumor cells .

- Diacylphosphocholines (e.g., PC18:1) are rapidly remodeled via Lands’ cycle, limiting their therapeutic utility .

Research Implications

This compound’s ether linkage and lack of sn-2 substitution position it between AcGEPC (high bioactivity) and alkyl-lysophospholipids (anti-tumor effects). Future studies should explore its receptor interactions and cytotoxicity profile relative to these analogs.

Méthodes De Préparation

Reaction Mechanism and Substrate Preparation

The Steglich esterification, widely used for DMPC synthesis, can be adapted for 1-dodecylpropanediol-3-phosphocholine. The process involves:

-

Backbone Preparation : 1-Dodecylpropanediol is synthesized via alkylation of propanediol with dodecyl bromide under basic conditions.

-

Phosphocholine Introduction : The 3-hydroxy group of 1-dodecylpropanediol is phosphorylated using phosphorus oxychloride (POCl₃), followed by quaternization with trimethylamine to form the phosphocholine headgroup.

-

Fatty Acid Activation : Dodecanoic acid (C12:0) is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form a reactive acyl intermediate.

Optimization of Reaction Conditions

Key parameters for maximizing yield and purity include:

-

Temperature : Elevated temperatures (45–50°C) enhance reaction kinetics but risk side reactions like acyl migration.

-

Solvent System : Chloroform or dichloromethane ensures solubility of hydrophobic intermediates while minimizing hydrolysis.

-

Molar Ratios : A 4.8:1 molar excess of dodecanoic acid to backbone derivative ensures complete esterification.

Table 1: Optimized Steglich Esterification Conditions

| Parameter | Value |

|---|---|

| Reaction Temperature | 45°C |

| Reaction Time | 72 hours |

| Solvent | Chloroform |

| Molar Ratio (Acid:Backbone) | 4.8:1 |

| Catalyst | DMAP (2.5 mol equivalents) |

Purification and Analytical Validation

Sequential Recrystallization

Post-synthesis impurities (e.g., unreacted fatty acids, DCU byproducts) are removed through sequential recrystallization:

Chromatographic Analysis

-

HPLC-DAD/ELSD : A LiChrospher 100 DIOL column with gradient elution (hexane/isopropanol/acetic acid) resolves this compound from lysophospholipid contaminants.

-

31P NMR Spectroscopy : Confirms phosphocholine headgroup integrity, with characteristic peaks at δ = −0.5 to −1.5 ppm.

Table 2: HPLC Parameters for Purity Assessment

| Column | LiChrospher 100 DIOL (250 mm × 4 mm) |

|---|---|

| Detector | Evaporative Light Scattering Detector |

| Gradient | 0–30% Solvent B over 30 min |

| Flow Rate | 1.0 mL/min |

Alternative Synthesis Routes

Lysophosphatidylcholine Acylation

This compound can be derived from lysophosphatidylcholine (LPC) via re-esterification:

Enzymatic Synthesis

Lipase-catalyzed transesterification offers regioselectivity advantages:

-

Substrates : 1-Dodecylpropanediol and phosphatidylcholine donor (e.g., soybean PC).

-

Conditions : Solvent-free system at 60°C with immobilized Candida antarctica lipase B.

Scalability and Industrial Considerations

Cost-Effective Purification

Chromatography-free purification, as demonstrated for DMPC, reduces production costs by >40% compared to column-based methods. Ethyl acetate/acetone recrystallization achieves >95% purity, suitable for pharmaceutical applications.

Stability Profiling

Q & A

Q. What are the recommended methods for extracting 1-dodecylpropanediol-3-phosphocholine from biological tissues?

The Bligh and Dyer method is a validated approach for lipid extraction. Homogenize tissues in a chloroform-methanol-water system (1:2:0.8 v/v) to form a miscible phase. After dilution with chloroform and water, the lipid-containing chloroform layer is separated. This method ensures high recovery and minimal lipid decomposition, making it suitable for phosphatidylcholine derivatives like this compound .

Q. How should a phosphatidylcholine assay kit be optimized for quantifying this compound?

Prepare standards in duplicate and dilute samples to fit the standard curve range (colorimetric: OD 570 nm; fluorometric: Ex/Em = 535/587 nm). Use a 96-well plate (clear for colorimetric, black for fluorometric) and ensure all reagents are at room temperature. Include background controls to subtract non-specific signals. Technical replicates (≥2 per sample) are critical for statistical validity .

Q. What experimental precautions are essential for maintaining this compound stability during assays?

Avoid foaming during reagent mixing, as bubbles can interfere with optical readings. Keep enzymes and heat-labile components on ice. Cross-contamination is minimized by changing pipette tips between samples and standards. Seal plates during incubations to prevent evaporation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in phosphatidylcholine quantification when using different extraction methods?

Contradictions may arise from incomplete lipid recovery or matrix effects. Validate the Bligh and Dyer method against alternative protocols (e.g., Folch) by spiking samples with a known this compound standard. Compare extraction efficiencies using LC-MS for absolute quantification .

Q. What strategies address signal saturation in fluorometric assays for this compound?

Samples exceeding the highest standard require dilution in assay-specific buffers (e.g., PBS). Re-analyze diluted samples and multiply results by the dilution factor. If saturation persists, optimize probe concentration or switch to a wider dynamic range detection method (e.g., HPLC-coupled assays) .

Q. How does the acyl chain length of phosphatidylcholine derivatives influence structural characterization?

Use lipid classification databases (e.g., LMSD) to compare systematic naming conventions. For this compound, the "12:0" acyl chain is documented in shorthand notation (e.g., PC(12:0/13:0) in LMGP01010001). Confirm structural identity via tandem MS fragmentation patterns and cross-reference with synthetic standards .

Q. What methodological adjustments are needed for adapting phosphatidylcholine assays to heterogeneous tissue samples?

Tissue homogenates may require additional centrifugation (10,000 ×g, 10 min) to remove debris. For fibrous tissues, use a Dounce homogenizer. Adjust sample dilution factors empirically to account for endogenous phospholipid interference, and validate with spike-and-recovery experiments .

Data Analysis & Interpretation

Q. How should researchers statistically validate phosphatidylcholine assay results when replicates show high variability?

Calculate coefficient of variation (CV) for technical replicates. CV >15% indicates pipetting errors or inhomogeneous mixing. Re-analyze outliers and consider normalizing data to total protein content or internal standards (e.g., deuterated PC analogs) .

Q. What are the implications of detecting lysophosphatidylcholine contaminants in this compound samples?

Lysophosphatidylcholine (e.g., LPC(22:0)) may arise from enzymatic hydrolysis during extraction. Include phospholipase inhibitors (e.g., EDTA) in lysis buffers. Quantify contaminants via HILIC chromatography and subtract their contribution from total phosphatidylcholine values .

Structural & Functional Characterization

Q. How can researchers differentiate this compound from structurally similar phosphatidylcholines?

Use high-resolution mass spectrometry (HR-MS) to confirm the molecular formula (e.g., C33H67NO8P for 1-pentadecanoyl-2-decanoyl derivatives). Compare retention times with authenticated standards in reversed-phase LC systems. NMR (¹H, ³¹P) can further validate the sn-3 phosphocholine positioning .

Q. What are the limitations of colorimetric assays in detecting this compound in complex matrices?

Colorimetric assays may suffer from interference by reducing agents or colored compounds. Validate specificity using enzymatic digestion (e.g., phospholipase C) to hydrolyze phosphatidylcholine and confirm signal reduction. Cross-validate with orthogonal methods like GC-FID .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.